molecular formula C20H25N3O2 B7069339 N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide

N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide

Cat. No.: B7069339
M. Wt: 339.4 g/mol
InChI Key: WJDZTMGLUGTUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22(20(25)15-7-3-2-4-8-15)18-13-16-10-11-17(14-18)23(16)19(24)9-5-6-12-21/h2-4,7-8,16-18H,5-6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZTMGLUGTUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2C(=O)CCCC#N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[8-(4-cyanobutanoyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methylbenzamide can be compared with other similar compounds, such as other tropane alkaloids. These compounds share a similar bicyclic structure but may differ in their functional groups and biological activities. Some similar compounds include:

    Cocaine: A well-known tropane alkaloid with stimulant properties.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.

    Scopolamine: A tropane alkaloid with applications in treating motion sickness and nausea.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which can differ significantly from those of other tropane alkaloids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.